2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde
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Overview
Description
2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a cyclopentyl group attached to the indole ring, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives often involves multistep synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, high-pressure reactors, and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. The cyclopentyl group may enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A simpler indole derivative with similar chemical properties.
2-cyclopentyl-1H-indole: Lacks the aldehyde group but shares the cyclopentyl substitution.
1H-benzo[g]indole: Lacks the cyclopentyl and aldehyde groups but shares the core indole structure.
Uniqueness
2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde is unique due to the presence of both the cyclopentyl group and the aldehyde group on the indole ring. This combination may confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
590398-07-5 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO/c20-11-16-15-10-9-12-5-3-4-8-14(12)18(15)19-17(16)13-6-1-2-7-13/h3-5,8-11,13,19H,1-2,6-7H2 |
InChI Key |
VWURQLAMTYWLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O |
Origin of Product |
United States |
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